
4-(3-(Difluoromethoxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Difluoromethoxy)phenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H8F2N2OS and a molecular weight of 242.25 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, biology, and industry .
Preparation Methods
The synthesis of 4-(3-(Difluoromethoxy)phenyl)thiazol-2-amine typically involves the reaction of 3-(Difluoromethoxy)aniline with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-(Difluoromethoxy)phenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Scientific Research Applications
4-(3-(Difluoromethoxy)phenyl)thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Difluoromethoxy)phenyl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . This compound may also interact with DNA and proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
4-(3-(Difluoromethoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
4-(4-Bromophenyl)thiazol-2-amine: Known for its antimicrobial and anticancer activities.
4-(3,5-Dichloro-2-(difluoromethoxy)phenyl)thiazol-2-amine: Used in research for its potential therapeutic applications.
3-((2Z)-2-{[4-(Difluoromethoxy)phenyl]imino}-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-3(2H)-yl)-1-propanol hydrobromide: Studied for its biological activities and potential as a drug candidate.
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C10H8F2N2OS |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
4-[3-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F2N2OS/c11-9(12)15-7-3-1-2-6(4-7)8-5-16-10(13)14-8/h1-5,9H,(H2,13,14) |
InChI Key |
FABZGGZMVVMEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


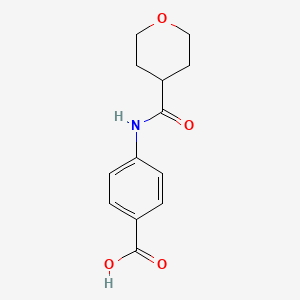


![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)
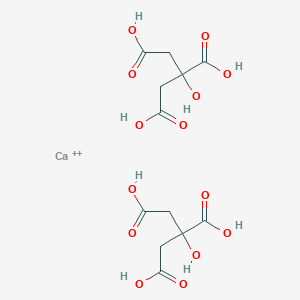
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)

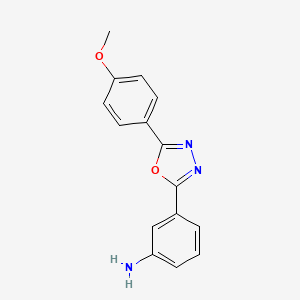
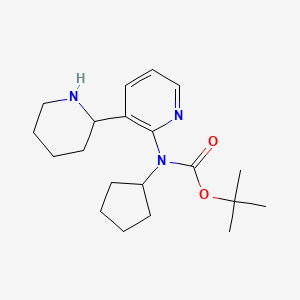
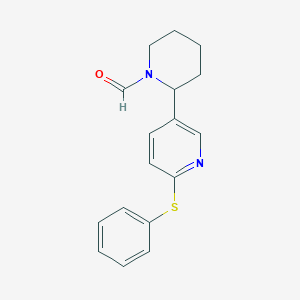
![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)
